N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The benzofuran and thiazole rings could also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to be solid at room temperature and could have a relatively high melting point due to the presence of the aromatic rings and the potential for intermolecular hydrogen bonding .Scientific Research Applications
Drug Metabolism
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, and similar compounds, are explored for their metabolic pathways and disposition in the human body. For instance, the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, was determined in healthy subjects, showing principal elimination via feces and highlighting the presence of more slowly cleared metabolites derived from the benzofuran ring's oxidation (Renzulli et al., 2011).
Synthesis Methodologies
The chemical synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, including structures related to this compound, has been reported to produce compounds with significant electrophysiological activity (Morgan et al., 1990). These methodologies highlight the potential for creating selective agents for various therapeutic applications.
Antimicrobial and Antifungal Studies
Compounds within the same class as this compound have been investigated for their antimicrobial and antifungal properties. A study synthesized derivatives that showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their potential as antimicrobial and antifungal agents (Sych et al., 2019).
Materials Science
In the field of materials science, this compound derivatives have been studied for their properties as supramolecular gelators. Research indicates that specific derivatives can form stable gels in ethanol/water and methanol/water mixtures, driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions, demonstrating the potential for novel material applications (Yadav & Ballabh, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c1-27(23,24)17-9-5-3-7-13(17)18(22)21-19-20-14(11-26-19)16-10-12-6-2-4-8-15(12)25-16/h2-11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMCDLHXYZBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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